2-(Dimethylamino)acetanilide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(Dimethylamino)-N-phenylacetamide is an organic compound that belongs to the class of amides It is characterized by the presence of a dimethylamino group attached to the acetamide moiety, with a phenyl group attached to the nitrogen atom
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2-(dimethylamino)-N-phenylacetamide typically involves the reaction of dimethylamine with phenylacetyl chloride. The reaction is carried out in the presence of a base, such as triethylamine, to neutralize the hydrochloric acid formed during the reaction. The reaction conditions generally include:
- Solvent: Dichloromethane or chloroform
- Temperature: Room temperature to 0°C
- Reaction time: 1-2 hours
Industrial Production Methods: On an industrial scale, the production of 2-(dimethylamino)-N-phenylacetamide can be achieved through continuous flow processes, which allow for better control over reaction conditions and higher yields. The use of automated systems and reactors can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions: 2-(Dimethylamino)-N-phenylacetamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of corresponding amides or carboxylic acids.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride, resulting in the formation of amines.
Substitution: The compound can undergo nucleophilic substitution reactions, where the dimethylamino group can be replaced by other nucleophiles.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in an acidic medium
Reduction: Lithium aluminum hydride in anhydrous ether
Substitution: Nucleophiles such as halides or alkoxides in polar solvents
Major Products Formed:
- Oxidation: Carboxylic acids or amides
- Reduction: Amines
- Substitution: Various substituted amides
Scientific Research Applications
2-(Dimethylamino)-N-phenylacetamide has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of various organic compounds.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development, particularly in the design of new therapeutic agents.
Industry: Utilized in the production of specialty chemicals and as a reagent in organic synthesis.
Mechanism of Action
The mechanism of action of 2-(dimethylamino)-N-phenylacetamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can form hydrogen bonds and other interactions with these targets, leading to changes in their activity. The exact pathways and molecular targets depend on the specific application and context in which the compound is used.
Comparison with Similar Compounds
- N,N-Dimethylacetamide
- N-Phenylacetamide
- N,N-Dimethyl-2-phenylacetamide
Comparison: 2-(Dimethylamino)-N-phenylacetamide is unique due to the presence of both a dimethylamino group and a phenyl group attached to the acetamide moiety. This combination imparts distinct chemical and physical properties, making it suitable for specific applications that similar compounds may not be able to achieve. For example, the presence of the dimethylamino group can enhance the compound’s solubility in organic solvents, while the phenyl group can contribute to its stability and reactivity.
Properties
CAS No. |
35508-96-4 |
---|---|
Molecular Formula |
C10H14N2O |
Molecular Weight |
178.23 g/mol |
IUPAC Name |
2-(dimethylamino)-N-phenylacetamide |
InChI |
InChI=1S/C10H14N2O/c1-12(2)8-10(13)11-9-6-4-3-5-7-9/h3-7H,8H2,1-2H3,(H,11,13) |
InChI Key |
LZDQPXAJNKGROO-UHFFFAOYSA-N |
SMILES |
CN(C)CC(=O)NC1=CC=CC=C1 |
Canonical SMILES |
CN(C)CC(=O)NC1=CC=CC=C1 |
Synonyms |
α-Dimethylaminoacetanilide; 2-Dimethylaminoacetanilide; 2-(Dimethylamino)-N-phenylacetamide; |
Origin of Product |
United States |
Synthesis routes and methods
Procedure details
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.